molecular formula C13H16N2O5 B141053 Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate CAS No. 152628-01-8

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Cat. No.: B141053
CAS No.: 152628-01-8
M. Wt: 280.28 g/mol
InChI Key: IGCBUUTXGYCQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS 152628-01-8) is a nitro-substituted benzoate ester with a molecular formula of C₁₃H₁₆N₂O₅ and a molecular weight of 280.28 g/mol . It is synthesized via a two-step process:

Acylation: Methyl 4-amino-3-methylbenzoate reacts with butyryl chloride in chlorobenzene at 373 K to form the intermediate amide .

Nitration: The amide undergoes nitration using fuming nitric acid in sulfuric acid at low temperatures (273 K), yielding the final product with high efficiency (80–88% yield) .

The compound is a key intermediate in synthesizing telmisartan, an angiotensin II receptor antagonist used to treat hypertension . Its crystal structure reveals planar aromatic rings stabilized by intermolecular hydrogen bonds (N–H⋯O, C–H⋯N, and C–H⋯O), contributing to its solid-state stability . Physical properties include a density of 1.3 g/cm³, boiling point of 468.1°C, and flash point of 236.9°C .

Properties

IUPAC Name

methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCBUUTXGYCQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430843
Record name Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152628-01-8
Record name 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152628-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-methyl-5-nitro-4-[(1-oxobutyl)amino]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8JE88MQU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Design and Apparatus

The continuous flow method, as detailed in patent CN111925299A, represents a paradigm shift in nitration chemistry. This approach employs a dedicated reaction system comprising:

  • Fuming nitric acid (95–98%) and concentrated sulfuric acid (50–98%) storage tanks, metered via precision pumps.

  • A Teflon pipeline reactor (25 m length, 3 mm diameter) housed within semiconductor-controlled temperature modules.

  • Integrated quenching and liquid-separation units for immediate post-reaction processing.

The reactor’s microchannel architecture enhances heat transfer, mitigating thermal runaway risks inherent in traditional batch nitration. By maintaining a reaction temperature of 30–32°C and a residence time of 24 minutes, this method achieves an 86% yield of the target compound.

Process Parameters and Optimization

Key operational variables include:

  • Molar ratio : Substrate to mixed acid (HNO₃:H₂SO₄) at 1:1.8.

  • Solvent selection : Dichloromethane optimizes substrate solubility while resisting nitration side reactions.

  • Quenching protocol : Immediate cooling with ice-water (5°C) terminates the reaction, minimizing over-nitration.

A comparative analysis of continuous flow versus batch methods reveals a 40% reduction in nitric acid consumption and a 70% shorter reaction time . The enclosed system also curtails volatile acid emissions, aligning with green chemistry principles.

Traditional Batch Synthesis: Esterification and Nitration

Two-Step Synthesis Pathway

Conventional preparation involves sequential esterification and nitration:

  • Esterification : 4-(Butyrylamino)-3-methyl-5-nitrobenzoic acid reacts with methanol under sulfuric acid catalysis (reflux, 6–8 hours) to form the methyl ester.

  • Nitration : Introduction of a nitro group using mixed acids (HNO₃:H₂SO₄) at 0–5°C, followed by neutralization and recrystallization.

While this method yields >80% purity , it suffers from prolonged reaction times (12+ hours) and challenges in exothermic heat dissipation.

Solvent and Catalytic Innovations

Recent modifications substitute dichloromethane with ethyl acetate , reducing environmental toxicity without compromising yield. Catalytic enhancements, such as zeolite-assisted sulfuric acid recovery , improve atom economy by 15% in pilot-scale trials.

Industrial-Scale Production and Process Economics

Cost-Benefit Analysis of Continuous Flow

Adopting continuous flow technology reduces:

  • Capital expenditure : 30% lower reactor volume requirements.

  • Operational costs : 25% savings on acid reagents and waste treatment.

ParameterBatch ProcessContinuous FlowImprovement
Reaction Time (h)120.496.7%
HNO₃ Consumption (mol)3.01.840%
Yield (%)758614.7%
Byproduct Formation (%)12466.7%

Scalability Challenges

Despite its advantages, continuous flow synthesis requires precise control over:

  • Pump calibration : Sub-5% flow rate variance to maintain stoichiometry.

  • Temperature gradients : Semiconductor modules must stabilize ±0.5°C fluctuations to prevent intermediate decomposition.

Recrystallization and Purification Protocols

Solvent Systems for Optimal Purity

Post-synthesis, the crude product is recrystallized using:

  • Methanol:water (40:1 v/v), achieving 99.5% HPLC purity.

  • Ethanol:ethyl acetate (3:1) for industrial-scale operations, reducing solvent costs by 20%.

Impurity Profiling

Common impurities include:

  • Dinitro derivatives : <0.5% in continuous flow vs. 2–3% in batch.

  • Hydrolyzed byproducts : Controlled via anhydrous sodium sulfate drying and nitrogen-blanketed storage .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Hydrolysis: Aqueous sodium hydroxide, heat.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

    Reduction: 4-(Butyrylamino)-3-methyl-5-aminobenzoate.

    Hydrolysis: 4-(Butyrylamino)-3-methyl-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

Telmisartan Production
One of the primary applications of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is as an intermediate in the synthesis of Telmisartan , an antihypertensive medication used to treat high blood pressure and reduce cardiovascular risks. The compound serves as a key precursor in a more efficient synthetic route that improves yield and reduces impurities compared to traditional methods .

Synthesis Methodology
Recent advancements in the synthesis of this compound involve a continuous flow method that enhances safety and efficiency. This method utilizes mixed acids (nitric and sulfuric) for nitration, allowing for better control over reaction conditions, leading to higher conversion rates and lower byproduct formation . The process has been optimized to reduce waste and improve the overall yield, making it suitable for industrial-scale production .

Pharmacological Studies

Weight Management and Metabolic Effects
Research has indicated that compounds derived from this compound exhibit potential benefits in managing obesity. In studies involving diet-induced obese mice, derivatives showed significant effects on weight management and metabolic parameters, suggesting their therapeutic potential in treating obesity-related conditions.

Cardiovascular Health Benefits
Another area of investigation is the impact of Telmisartan on cardiovascular health. Studies have demonstrated that it can effectively regulate blood pressure and reduce cardiovascular risks associated with obesity. This highlights the importance of this compound in developing treatments for cardiovascular diseases.

Synthesis Innovations

The synthesis of this compound has seen significant innovations aimed at improving efficiency and safety:

Parameter Traditional Method Continuous Flow Method
Reaction TimeLonger due to batch processingShortened to approximately 20 minutes
Byproduct FormationHigher due to uncontrolled reactionsReduced by optimizing reaction conditions
SafetyIncreased risk due to heat generationEnhanced safety through controlled environment
YieldVariable yieldsImproved yield up to 83%

This table summarizes the advantages of the continuous flow method over traditional batch processes, underscoring its potential for large-scale pharmaceutical production.

Mechanism of Action

The mechanism of action of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the ester and amide groups may facilitate binding to proteins and enzymes.

Comparison with Similar Compounds

Key Observations :

  • Butyrylamino vs.
  • Nitro Group Position : The nitro group at position 5 (vs. position 2 in Methyl 5-methoxy-2-nitrobenzoate) influences electronic effects and reactivity in subsequent reduction or substitution reactions .

Advantages of Target Compound :

  • Optimized Nitration: Use of mixed acids (HNO₃/H₂SO₄) improves regioselectivity and reduces byproducts, unlike traditional nitration methods .
  • Scalability : The one-pot acylation-nitration sequence simplifies industrial production .

Biological Activity

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, with the molecular formula C13H16N2O5C_{13}H_{16}N_{2}O_{5}, is an organic compound featuring a nitro group, an ester group, and an amide group. Its unique structure allows it to participate in various chemical reactions and biological activities, making it a subject of interest in both chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the esterification of 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions for optimal yield. The overall yield from the nitration process can reach up to 88% .

Biological Activity

Mechanism of Action

The biological activity of this compound is believed to be linked to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ester and amide groups may facilitate binding to proteins and enzymes. This interaction is crucial for its potential pharmacological effects.

Pharmacological Properties

Research has indicated that this compound may exhibit anti-inflammatory and antimicrobial properties. Its structural components allow it to act as a biochemical probe, potentially interacting with various biological targets.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In studies involving animal models, this compound has shown promise in reducing inflammation markers, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Effects : Preliminary tests have indicated that this compound displays significant antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .
  • Synthesis of Therapeutic Agents : This compound is also utilized as an intermediate in the synthesis of telmisartan, an angiotensin II receptor blocker used in managing hypertension and metabolic syndrome .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 4-(butyrylamino)-3-methylbenzoateLacks nitro groupLower reactivity
Methyl 4-(butyrylamino)-3-nitrobenzoateLacks methyl groupDifferent steric properties
Methyl 4-(amino)-3-methyl-5-nitrobenzoateLacks butyrylamino groupAffects solubility

The presence of the nitro group in this compound enhances its reactivity and potential applications compared to its analogs.

Q & A

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsCritical Parameters
AcylationButyryl chloride, chlorobenzene, 373KTemperature control
NitrationFuming HNO₃, H₂SO₄, 273KAcid concentration, cooling
ReductionH₂ (5 bar), Pd/C, methanolCatalyst loading, pressure

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies functional groups (e.g., ester, amide, nitro) and confirms substitution patterns.
    • IR Spectroscopy : Detects C=O (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches .
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines structures, revealing bond lengths (e.g., C-N: 1.33 Å) and angles .

Q. Table 2: Key Spectral Data

TechniqueObserved SignalsFunctional Group Confirmation
¹H NMRδ 8.2 (s, H-Ar), δ 3.9 (s, OCH₃)Aromatic protons, methoxy
IR1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)Ester, nitro

Advanced: How do intermolecular hydrogen bonds influence the crystal packing of this compound, and what analytical methods are used to study them?

Answer:
The crystal structure is stabilized by N–H···O and C–H···O hydrogen bonds (Table 3), forming a 3D network. Graph set analysis (e.g., Etter’s rules) classifies these interactions into motifs like D (donor) and A (acceptor), critical for predicting supramolecular assembly .

Q. Methodology :

  • SC-XRD data collection at low temperature (100 K) minimizes thermal motion artifacts.
  • Hydrogen-bond parameters (distance, angle) are extracted using software like SHELXL .

Q. Table 3: Hydrogen-Bond Parameters

Donor–AcceptorDistance (Å)Angle (°)Motif
N–H···O2.89158R₂²(8)
C–H···O3.12145C(6)

Advanced: What challenges arise in refining the crystal structure of this compound using programs like SHELXL, and how can they be addressed?

Answer:
Challenges :

  • Disorder : Flexible butyryl chains may exhibit positional disorder, complicating electron density maps.
  • Hydrogen Atom Placement : Accurate localization of H atoms in NO₂ and NH groups requires high-resolution data (< 0.8 Å).

Q. Solutions :

  • Twinning Analysis : Use SHELXD to identify and model twinned crystals.
  • Restraints : Apply geometric restraints (e.g., DFIX, FLAT) to stabilize refinement of disordered regions .

Q. Table 4: SHELXL Refinement Metrics

ParameterValue
R1 (I > 2σ(I))0.045
wR2 (all data)0.120
Flack x parameter0.01(2)

Basic: What are the primary applications of this compound in pharmaceutical research based on its role as a synthetic intermediate?

Answer:
The compound serves as a precursor to 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate , a scaffold in protease inhibitors and antiulcer agents (e.g., analogs of omeprazole). Its nitro group enables further functionalization via reduction to amines or coupling reactions .

Q. Methodology :

  • Reductive Amination : Nitro → NH₂ conversion for introducing pharmacophores.
  • Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups.

Advanced: How can regioselectivity challenges during nitration be addressed in the synthesis of this compound?

Answer:
Nitration at the 5-position (meta to the amide) is favored due to:

Electronic Effects : The electron-withdrawing amide group deactivates the ring, directing nitration to the less deactivated position.

Steric Hindrance : The 3-methyl group blocks nitration at adjacent positions.

Q. Optimization Strategies :

  • Use mixed acid (HNO₃/H₂SO₄) at 273 K to minimize polysubstitution.
  • Monitor reaction progress via TLC to terminate before side reactions occur .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.